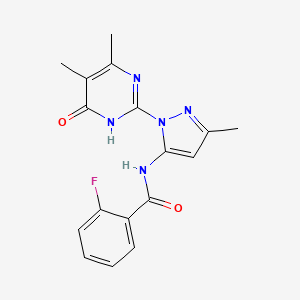

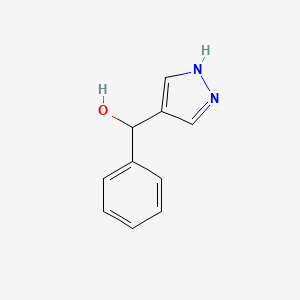

![molecular formula C21H16N2O2S B2649056 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-12-1](/img/structure/B2649056.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a phenylbenzoxazole-based organic compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been synthesized . The yield was reported to be 82%, with a melting range of 270-280°C .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Chemical Reactions Analysis

The mechanism of its condensed-state emission enhancement has been studied. Experimental and theoretical investigations indicate that prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) was 82%, with a melting range of 270-280°C .Aplicaciones Científicas De Investigación

Rhodium-Catalyzed Coupling-Cyclization Reaction

This compound has been used in the Rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles .

Synthesis of Novel Pd (ii) Complex

The compound has been used in the synthesis of a novel Pd (ii) complex . The structure of the ligand and its Pd (ii) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .

Tumor Inhibitory Activity

The Pd (ii) complex derived from this compound has shown tumor inhibitory activity . The metal complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .

Antiangiogenic Effect

The Pd (ii) complex derived from this compound has shown antiangiogenic effect . The tumor inhibitory mechanism of the Pd (ii) complex is due to its antiangiogenic effect and promotion of apoptosis .

Promotion of Apoptosis

The Pd (ii) complex derived from this compound has shown to promote apoptosis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

DNA Binding

The Pd (ii) complex derived from this compound has shown DNA binding ability . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant, kb .

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, the mechanism of the condensed-state emission enhancement of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) has been investigated. It was found that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .

Propiedades

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKQBERMTZLZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

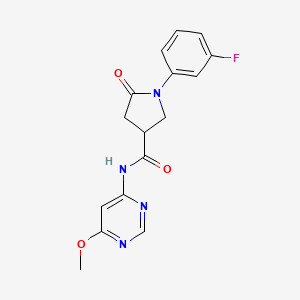

![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)

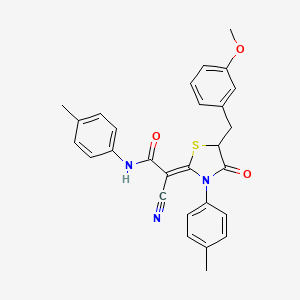

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2648982.png)

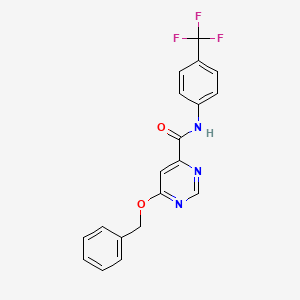

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2648984.png)

![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2648992.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)